molecular formula C7H11ClF2O2S B2398927 [1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1781693-40-0

[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride

Cat. No.: B2398927
CAS No.: 1781693-40-0
M. Wt: 232.67
InChI Key: AGCUYRKTGMTINX-UHFFFAOYSA-N
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Description

“[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1781693-40-0 . It has a molecular weight of 232.68 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11ClF2O2S/c8-13(11,12)5-7(6(9)10)3-1-2-4-7/h6H,1-5H2 . This indicates that the compound has a cyclopentyl ring with a difluoromethyl group attached to it, and a methanesulfonyl chloride group attached to the same carbon as the difluoromethyl group .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Molecular Structure Analysis

The study of methane sulfonyl chloride's molecular structure using electron diffraction sheds light on its geometrical parameters, essential for understanding its reactivity and interactions in various chemical environments. This foundational work provides a comparative analysis with similar compounds, enriching our knowledge of sulfonyl chloride chemistry (Hargittai & Hargittai, 1973).

Electrochemical Properties and Applications

Research into the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlights potential applications in energy storage technologies. This study explores sodium insertion into vanadium pentoxide films, contributing to the development of cathode materials with reversible sodium intercalation capabilities (Su, Winnick, & Kohl, 2001).

Organic Synthesis and Chemical Transformations

The selective chlorination of pentitols using methanesulfonyl chloride demonstrates its utility in organic synthesis, offering a method to produce 1,5-dichloropentitols with significant yields. This research underscores the versatility of methanesulfonyl chloride in facilitating targeted chemical transformations (Benazza, Beaupère, Uzan, & Demailly, 1991).

Reaction Mechanisms and Kinetic Studies

Investigations into the kinetics and mechanisms of methanesulfonyl chloride reactions provide deep insights into its reactivity. Studies encompass the acceleration of reaction rates with substituted ammonium ions and the one-electron reduction process, elucidating the pathways and intermediates formed during reactions. These insights are crucial for designing and optimizing chemical processes involving sulfonyl chlorides (Kitz & Wilson, 1963); (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Synthetic Methodologies

The synthesis of methyl sulfonamide from methanesulfonyl chloride showcases a practical application in producing valuable sulfonamide derivatives under optimized conditions. Such studies contribute to the development of efficient and scalable synthetic routes for chemicals with potential pharmaceutical applications (Zhao Li-fang, 2002).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “[1-(Difluoromethyl)cyclopentyl]methanesulfonyl chloride” can be found at the provided link . It’s important to handle this compound with care, as it may pose certain hazards.

Properties

IUPAC Name

[1-(difluoromethyl)cyclopentyl]methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClF2O2S/c8-13(11,12)5-7(6(9)10)3-1-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCUYRKTGMTINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CS(=O)(=O)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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